molecular formula C17H16ClNO6S2 B2684209 methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate CAS No. 1797317-73-7

methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate

Cat. No.: B2684209
CAS No.: 1797317-73-7
M. Wt: 429.89
InChI Key: VDGUKEKDBFTBAV-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate: is a complex organic compound that features a benzoate ester functional group, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

    Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of benzoic acid derivatives with methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and azetidine ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ester groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate
  • Methyl 4-{[3-(4-methylbenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate

Uniqueness

Methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate is unique due to the presence of both the azetidine ring and the sulfonyl groups, which confer distinct chemical properties

Properties

IUPAC Name

methyl 4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6S2/c1-25-17(20)12-2-6-15(7-3-12)27(23,24)19-10-16(11-19)26(21,22)14-8-4-13(18)5-9-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGUKEKDBFTBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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